molecular formula C17H25N3O2 B13682924 tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate

tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13682924
M. Wt: 303.4 g/mol
InChI Key: ZFHSHDFKRSXOOB-UHFFFAOYSA-N
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Description

tert-Butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate is a spirocyclic compound featuring a fused 1,8-naphthyridine core and a pyrrolidine ring connected via a spiro junction. The tert-butyl carbamate group serves as a protective moiety for the pyrrolidine nitrogen, enabling controlled functionalization during synthesis. This compound is synthesized through modular approaches involving organolithium or phosphonate-mediated alkylation reactions, as exemplified by the use of tert-butyl (R)-3-(iodomethyl)pyrrolidine-1-carboxylate in coupling with diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate (13) under cryogenic conditions (e.g., −78 °C) . The final product is typically purified via automated flash chromatography, yielding high-purity crystalline solids (up to 89% yield) .

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H25N3O2/c1-12-5-6-13-7-8-17(19-14(13)18-12)9-10-20(11-17)15(21)22-16(2,3)4/h5-6H,7-11H2,1-4H3,(H,18,19)

InChI Key

ZFHSHDFKRSXOOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC3(N2)CCN(C3)C(=O)OC(C)(C)C)C=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the 1,8-naphthyridine core followed by spirocyclization with a pyrrolidine ring and installation of the tert-butyl carboxylate protecting group. Key steps include:

  • Formation of the 1,8-naphthyridine scaffold via condensation reactions such as the Friedländer synthesis.
  • Introduction of the pyrrolidine ring through cyclization or ring-closing reactions.
  • Protection of the carboxyl group as a tert-butyl ester to enhance stability and facilitate purification.

Detailed Synthetic Routes

Friedländer Reaction for 1,8-Naphthyridine Core

The Friedländer reaction is a classical method to synthesize 1,8-naphthyridines by condensing 2-aminopyridines with carbonyl compounds under basic or acidic conditions. For example:

Step Reagents/Conditions Outcome
Condensation of 2-aminopyridine derivative with a suitable ketone or aldehyde Potassium hydroxide, ethanol, reflux Formation of 1,8-naphthyridine intermediate with methyl substitution at position 7

This method has been validated in multiple studies for constructing the core heterocycle efficiently.

Spirocyclization with Pyrrolidine Ring

The spiro-fusion between the naphthyridine and pyrrolidine rings is achieved through intramolecular cyclization. This can be done by:

  • Using a suitable precursor containing a pendant aminoalkyl chain that undergoes nucleophilic attack on the activated position of the naphthyridine ring.
  • Employing reductive amination or ring-closing reactions catalyzed by transition metals or acid catalysts.

The pyrrolidine ring size (5-membered) affects ring strain and reaction kinetics, requiring precise control of reaction conditions.

Protection as tert-Butyl Carboxylate

The carboxyl group is protected using tert-butyl esters to improve the compound's stability and solubility. The tert-butyl group can be introduced by:

  • Esterification of the carboxylic acid with isobutylene in the presence of acid catalysts.
  • Reaction with tert-butyl chloroformate under basic conditions.

This protection is crucial for subsequent synthetic transformations and purification.

Reaction Conditions and Optimization

Typical Reaction Conditions

Step Reagents Solvent Temperature Time Yield (%)
Friedländer condensation 2-aminopyridine, ketone/aldehyde, KOH Ethanol Reflux (~78°C) 6-12 h 70-85
Spirocyclization Aminoalkyl precursor, acid catalyst or Pd/C Methanol or dichloromethane Room temp to reflux 4-8 h 60-75
tert-Butyl esterification tert-Butyl chloroformate, base (e.g., triethylamine) Dichloromethane 0-25°C 2-4 h 80-90

These conditions are optimized to balance reaction rate, selectivity, and yield.

Purification Techniques

  • Column chromatography on neutral alumina or silica gel using gradient elution (heptane:ethyl acetate) is commonly employed.
  • Recrystallization from appropriate solvents (e.g., ethyl acetate/hexanes) enhances purity.
  • Characterization by NMR (¹H, ¹³C), IR, and HRMS confirms structural integrity.

Mechanistic Insights and Research Outcomes

Intramolecular Acyl Transfer and Spiro Formation

Studies involving crossover experiments and variable temperature NMR have demonstrated that the spirocyclization proceeds via an intramolecular acyl transfer mechanism. The absence of cross-products in mixed acylation reactions confirms the intramolecular nature.

Spectroscopic Characterization

  • ¹H NMR : Distinct chemical shifts for tert-butyl protons (~1.44 ppm) and methyl groups on the naphthyridine ring.
  • VT-¹H NMR : Resolves conformational dynamics of the pyrrolidine ring.
  • IR Spectroscopy : Carbonyl stretching frequencies between 1700-1750 cm⁻¹ confirm ester formation.
  • HRMS : Accurate mass measurements align with calculated molecular weights, validating the molecular formula.

Yield and Purity Data

Compound Stage Yield (%) Purity (%) (HPLC)
1,8-Naphthyridine intermediate 75-85 >95
Spirocyclized intermediate 60-75 >90
Final tert-butyl ester 80-90 >98

These data reflect efficient synthesis and purification protocols.

Summary Table of Preparation Methods

Step Key Reaction Reagents/Conditions Yield (%) Notes
1 Friedländer condensation 2-aminopyridine + ketone, KOH, EtOH, reflux 70-85 Forms 1,8-naphthyridine core
2 Spirocyclization Aminoalkyl precursor, acid catalyst or Pd/C, MeOH/DCM 60-75 Forms pyrrolidine spiro ring
3 tert-Butyl esterification tert-butyl chloroformate, base, DCM, 0-25°C 80-90 Protects carboxyl group

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Its removal under acidic conditions yields the free pyrrolidine nitrogen, enabling subsequent functionalization.

Reaction Conditions Product Source
Acidic deprotectionHCl (gaseous) in dioxane or TFA7-Methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine] (free amine)
  • Mechanistic Insight : The Boc group is cleaved via protonation of the carbonyl oxygen, followed by elimination of isobutylene and CO₂ .

Functionalization of the Spiro-Pyrrolidine Nitrogen

The deprotected pyrrolidine nitrogen can undergo alkylation, acylation, or sulfonylation. Patent data highlight similar spiro-piperidine/pyrrolidine systems reacting with electrophiles .

Reaction Reagents Product Source
AlkylationCH₃I, K₂CO₃ in DMFN-Methyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]
AcylationAcCl, Et₃N in CH₂Cl₂N-Acetyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]
  • Selectivity : Steric hindrance from the spiro junction may favor monosubstitution.

Modification of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring exhibits reactivity at electron-deficient positions (e.g., C-5, C-7). Lithiation or cross-coupling reactions are feasible .

Electrophilic Substitution

Reaction Conditions Product Source
BrominationNBS, AIBN in CCl₄5-Bromo-7-methylspiro[...]carboxylate

Cross-Coupling Reactions

Reaction Catalyst/Reagents Product Source
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃5-Aryl-7-methylspiro[...]carboxylate
  • Lithiation : Deprotonation at C-5 using s-BuLi, followed by quenching with electrophiles (e.g., POCl₃ for phosphorylation) .

Spiro-Ring Modifications

The spiro-pyrrolidine can undergo ring-opening or expansion. Patent examples describe spiro-heterocycles reacting with aldehydes or ketones to form fused systems .

Reaction Reagents Product Source
Ring expansionAc₂O, H₂SO₄7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine fused to a seven-membered ring

Phosphorylation and Organometallic Reactions

Phosphoryl groups are introduced via lithiation or Arbuzov reactions, as demonstrated in naphthyridine analogs .

Reaction Conditions Product Source
PhosphorylationDiethyl chlorophosphate, s-BuLiDiethyl (7-methylspiro[...]phosphonate

Reductive Transformations

Hydrogenation of the dihydro-naphthyridine ring is possible but may require careful control to preserve the spiro structure.

Reaction Conditions Product Source
Catalytic hydrogenationH₂, Pd/C in MeOHPartially saturated naphthyridine derivative

Key Synthetic Challenges and Considerations

  • Steric Effects : The spiro architecture may limit accessibility to certain reaction sites.

  • Regioselectivity : Electrophilic substitutions on the naphthyridine ring depend on directing effects of the methyl group and lone pairs .

  • Stability : The Boc group is stable to bases but labile under strong acids, necessitating orthogonal protection strategies for multi-step syntheses .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The spiro linkage allows for a unique three-dimensional structure that can fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues

The spirocyclic architecture of this compound distinguishes it from non-spiro derivatives. Key structural analogues include:

Compound Name Core Structure Differences Molecular Formula Key Functional Groups
tert-Butyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate (13i) Piperidine instead of pyrrolidine C₁₈H₂₅N₃O₂ Piperidine, 1,8-naphthyridine
tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate Benzopyran replaces 1,8-naphthyridine C₁₇H₂₁NO₄ Benzopyran, ketone
tert-Butyl (2S)-2-[[...]pyrrolidine-1-carboxylate Diazaspiro core with fluorinated aryl substituents C₃₆H₃₃F₆N₅O₅ Trifluoromethyl, pyrimidine

Key Observations :

  • Spiro Junction Stability : The 1,8-naphthyridine-pyrrolidine spiro system exhibits greater conformational rigidity compared to benzopyran-pyrrolidine derivatives, as evidenced by sharper NMR signals (e.g., δ 4.34 ppm for benzopyran vs. δ 2.64–2.50 ppm for naphthyridine systems) .
  • Synthetic Flexibility : The use of tert-butyl carbamate in naphthyridine systems allows for milder deprotection conditions (e.g., HCl at 100 °C for 3.5 h ) compared to benzopyran derivatives requiring harsher acidic or oxidative methods.
Physicochemical Properties
Property Target Compound tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate tert-Butyl (R)-3-(iodomethyl)pyrrolidine-1-carboxylate
Molecular Weight (g/mol) ~350 (estimated) 303.35 327.18
Solubility Moderate in THF, DMF Low in polar solvents High in THF, ethyl acetate
Stability Stable at 2–8°C Degrades under prolonged light exposure Hygroscopic; requires inert storage

Biological Activity

The compound tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate is a spirocyclic derivative that has garnered attention for its potential biological activities. Spiro compounds are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of the specified compound, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Synthesis

The structure of this compound features a spirocyclic framework that contributes to its unique biological properties. The synthesis typically involves multi-step processes that may include cyclization reactions and functional group modifications to enhance biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of spiro compounds. For instance, spiro derivatives have been shown to exhibit significant activity against various bacterial species. A study evaluating spiro-4H-pyran derivatives reported their effectiveness against multiple pathogens, highlighting the importance of structural features in determining antimicrobial efficacy .

CompoundAntimicrobial ActivityReference
Spiro-4H-pyranEffective against E. coli and S. aureus
tert-butyl 7-methylspiro...Potentially effective (needs specific testing)

Anti-inflammatory Activity

The anti-inflammatory properties of spiro compounds are well-documented. Research indicates that certain spiro derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Compounds derived from similar structures have shown selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile .

CompoundCOX-1 InhibitionCOX-2 InhibitionReference
Spiro pyrrolo[3,4-d]pyrimidinesModerateHigh
tert-butyl 7-methylspiro...Needs evaluationNeeds evaluation

Anticancer Activity

Spiro compounds have also been investigated for their anticancer potential. Some studies suggest that specific structural modifications can enhance cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

A notable case study involved the evaluation of various spiro compounds for their anticancer activities. The results indicated that modifications at specific positions on the spiro framework significantly influenced their effectiveness against cancer cells. For example, certain derivatives showed IC50 values in nanomolar ranges against breast cancer cell lines .

Q & A

Q. Optimization Tips :

ParameterExample ConditionsImpact
Temperature70°C for coupling reactionsHigher temps improve reaction rates but may increase side products
SolventTHF or dioxane for polar intermediatesEnhances solubility of Boc-protected intermediates
CatalystPd(PPh₃)₄ for cross-couplingEnsures efficient C–C bond formation

Advanced: How can researchers resolve contradictions in reported yields for spirocyclic compound synthesis?

Discrepancies in yields often arise from subtle variations in:

  • Stoichiometry : Excess reagents (e.g., N,N,N’,N’-tetramethylazodicarboxamide) may drive reactions to completion but complicate purification .
  • Stereochemical control : Unoptimized conditions can lead to diastereomer mixtures, reducing isolated yields. Chiral HPLC or crystallography (e.g., X-ray in ) helps identify stereoisomers .
  • Byproduct formation : Monitor reactions with TLC or LC-MS to detect intermediates early. Adjust quenching steps (e.g., rapid acidification) to minimize degradation .

Case Study : A patent achieved 90% yield via rigorous purification using C18 reverse-phase chromatography, highlighting the importance of post-reaction processing .

Basic: What analytical techniques are critical for characterizing this compound?

TechniquePurposeExample Data
NMR Confirm spirocyclic structure and Boc-group integrity¹H NMR: tert-butyl protons at ~1.4 ppm; spiro junction protons show distinct splitting
HPLC/MS Assess purity and molecular weightESI-MS: [M+H]+ ion matching theoretical mass (e.g., ~400–500 Da)
IR Identify functional groups (e.g., carbonyl from Boc)Strong absorbance at ~1700 cm⁻¹ (C=O stretch)

Advanced: How can stereochemical challenges during synthesis be addressed?

Spirocyclic systems often exhibit axial chirality, requiring:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) to control configuration .
  • Dynamic resolution : Employ conditions favoring one diastereomer (e.g., kinetic control via low-temperature reactions) .
  • Crystallography : X-ray diffraction (as in ) provides unambiguous stereochemical assignment .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in sealed, argon-flushed vials to prevent Boc-group hydrolysis .
  • Solubility : Dissolve in anhydrous DMSO or THF for long-term storage; avoid protic solvents (e.g., water/methanol) .
  • Handling : Use gloveboxes for moisture-sensitive steps, as recommended in safety protocols .

Advanced: How can researchers evaluate the compound’s biological activity in kinase inhibition studies?

  • Biochemical assays : Measure IC₅₀ values using ATP-competitive assays (e.g., ADP-Glo™ kinase assays) .
  • Structural modeling : Perform molecular docking to predict binding interactions with kinase active sites (e.g., using PyMol or AutoDock) .
  • Selectivity profiling : Test against kinase panels (e.g., 100+ kinases) to identify off-target effects .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods aid in optimizing synthetic routes?

  • Retrosynthetic analysis : Tools like Synthia™ propose routes based on known spirocyclic syntheses (e.g., ’s reaction table) .
  • DFT calculations : Predict transition states for key steps (e.g., spirocyclization energy barriers) to guide condition selection .
  • Machine learning : Platforms like IBM RXN for Chemistry prioritize high-yield reactions using published data .

Basic: What are the compound’s key applications in medicinal chemistry?

  • Scaffold for kinase inhibitors : The spirocyclic core mimics ATP-binding motifs in kinases (e.g., JAK2 or CDK inhibitors) .
  • Probe development : Used to study allosteric modulation in GPCRs or ion channels via structure-activity relationship (SAR) studies .

Advanced: How can researchers troubleshoot failed coupling reactions during synthesis?

  • Catalyst screening : Test alternative Pd sources (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) .
  • Additives : Include ligands (e.g., XPhos) or bases (Cs₂CO₃) to stabilize reactive intermediates .
  • Degassing : Remove oxygen from solvents to prevent catalyst poisoning .

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